4-Phenyl-1,2,3,6-tetrahydropyridine (PTP) is a chemical compound that plays a crucial role in scientific research, particularly in the study of Parkinson's disease (PD). It is a metabolite of the neurotoxin 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause parkinsonian symptoms in humans and animals. [, ] PTP itself does not exhibit neurotoxicity, making it a valuable tool for investigating the metabolic pathways and mechanisms of action associated with MPTP. []
The synthesis of 4-phenyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. A common approach involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone. This reaction typically requires careful control of temperature and reaction time to yield optimal results.
This synthesis pathway was first reported in the late 1940s during attempts to develop new analgesics .
The stereochemistry of the tetrahydropyridine ring can influence the biological activity of the compound significantly.
4-Phenyl-1,2,3,6-tetrahydropyridine is primarily involved in reactions that lead to the formation of MPTP. Upon exposure to monoamine oxidase B enzymes present in glial cells, it undergoes oxidative deamination to form the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+).
The mechanism by which 4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves its conversion into MPP+. Once inside dopaminergic neurons, MPP+ disrupts mitochondrial function by inhibiting complex I of the electron transport chain. This inhibition leads to decreased ATP production and increased oxidative stress due to the accumulation of reactive oxygen species.
4-Phenyl-1,2,3,6-tetrahydropyridine has significant applications primarily in research related to neurodegenerative diseases such as Parkinson's disease. It serves as a critical tool for understanding the mechanisms underlying dopaminergic neuron degeneration.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3